4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a quinoline moiety, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. One common method involves the condensation of quinoline-2-carboxylic acid with piperidine, followed by cyclization with phenylhydrazine and subsequent oxidation to form the triazole ring. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound’s purity and scalability .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, leading to various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various quinoline and triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes .
Mechanism of Action
The mechanism of action of 4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the triazole ring can inhibit certain enzymes, leading to its biological effects. The piperidine ring enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial properties.
Piperidine derivatives: These compounds feature the piperidine ring and are used in various therapeutic applications .
Uniqueness
4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(20-11-10-16-6-4-5-9-19(16)24-20)27-14-12-17(13-15-27)21-25-26-23(30)28(21)18-7-2-1-3-8-18/h1-11,17H,12-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZORVUZMIUXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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